Sodium morpholine-4-carbodithioate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
873-58-5 |
|---|---|
Molecular Formula |
C5H9NNaOS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
sodium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9); |
InChI Key |
ARLNBWVMAGSZDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)[S-].[Na+] |
Canonical SMILES |
C1COCCN1C(=S)S.[Na] |
Other CAS No. |
873-58-5 |
Pictograms |
Corrosive; Irritant |
Related CAS |
3581-30-4 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Sodium Morpholine 4 Carbodithioate
Classical Synthesis Approaches
The most common and established method for synthesizing sodium morpholine-4-carbodithioate involves the nucleophilic addition of a secondary amine, morpholine (B109124), to carbon disulfide. This reaction is typically conducted in the presence of a strong base, such as sodium hydroxide, which acts as a proton acceptor to form the sodium salt. researchgate.net
Table 1: Classical Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Key Condition |
|---|
The structure of the resulting salt features a morpholinium cation and a dithiocarbamate (B8719985) anion. researchgate.net Spectroscopic data for the compound has been reported. researchgate.net
Derivatization and Analogous Compound Synthesis
The dithiocarbamate group in this compound is an excellent chelating ligand for a variety of metal ions, making it a key starting material for the synthesis of metal complexes. These derivatization reactions typically involve reacting an aqueous solution of the dithiocarbamate with a solution of a metal salt.
Transition Metal Complexes : It readily reacts with salts of transition metals like copper (II) and zinc (II) to form stable complexes. For instance, reacting copper (II) chloride dihydrate with this compound yields a dark brown precipitate of bis(morpholinyldithiocarbamato) Cu(II). mdpi.com Similarly, reaction with zinc chloride produces a white precipitate of the corresponding zinc (II) complex. mdpi.com These metal complexes have garnered interest for various applications, including as potential anticancer agents. mdpi.comiosrjournals.org
Lanthanide Complexes : The synthesis of lanthanide complexes has also been achieved. The reaction of the potassium salt of morpholine-4-dithiocarbamate (an analogous compound) with lanthanide nitrates (such as praseodymium, neodymium, and europium) in the presence of phenanthroline yields crystalline complexes. rsc.org In the case of the praseodymium complex, the oxygen atom of a morpholine ligand coordinates to an adjacent metal center, resulting in a one-dimensional polymeric structure. rsc.org
Multicomponent Reactions : this compound can participate in more complex organic transformations. It is used in a metal-free, three-component reaction involving secondary amines and quaternized derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach, which involves the C-N bond cleavage of the DABCO ring, produces a diverse range of dithiocarbamate-containing piperazine (B1678402) derivatives in good to high yields. nih.gov
Table 2: Examples of Derivatization Products from this compound
| Reactant | Product Type | Specific Example | Reference |
|---|---|---|---|
| Copper(II) chloride dihydrate | Transition Metal Complex | Bis(Morpholinyldithiocarbamato) Cu(II) | mdpi.com |
| Zinc chloride | Transition Metal Complex | Bis(Morpholinyldithiocarbamato) Zn(II) | mdpi.com |
| Lanthanide nitrates & Phenanthroline | Lanthanide Complex | [Ln(Phen)(Mph-Dtc)₃] (Ln=Pr, Nd, Eu) | rsc.org |
Role as a Precursor in Advanced Organic and Inorganic Synthesis
The utility of this compound extends to its use as a precursor for synthesizing both inorganic nanomaterials and complex organic intermediates. Dithiocarbamates, in general, are recognized for their versatility in these roles. nih.gov
Inorganic Nanomaterial Synthesis : Metal dithiocarbamate complexes derived from morpholine serve as effective single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. For example, tin(II) dithiocarbamate complexes, which are synthesized using sodium morpholine-4-dithiocarbamate, can be thermally decomposed to produce tin sulfide (SnS) nanoparticles. researchgate.net These SnS nanoparticles have shown potential as photocatalysts for the degradation of organic dyes under visible light irradiation. researchgate.net The properties of the resulting nanoparticles, such as phase and morphology, can be influenced by the specific dithiocarbamate ligand used. researchgate.netnih.gov
Organic Intermediate Synthesis : As demonstrated in multicomponent reactions, this compound is a valuable precursor for creating complex heterocyclic structures like substituted piperazines. nih.gov The ability to incorporate the morpholine-4-carbodithioate moiety into larger molecules opens pathways for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov The dithiocarbamate group itself can be a reactive handle for further chemical modifications. nih.gov
Table 3: Applications as a Precursor
| Field of Synthesis | Precursor Type | Final Product | Significance/Application | Reference |
|---|---|---|---|---|
| Inorganic Synthesis | Single-Source Precursor (via Tin(II) complex) | Tin Sulfide (SnS) Nanoparticles | Photocatalysis | researchgate.net |
Coordination Chemistry and Metal Complexation Studies Involving the Morpholine 4 Carbodithioate Ligand
Ligand Behavior and Coordination Modes within Metal Complexes
The morpholine-4-carbodithioate (mdtc) anion, derived from sodium morpholine-4-carbodithioate, is a versatile ligand in coordination chemistry. It primarily functions as a uninegatively charged bidentate ligand, coordinating to metal ions through its two sulfur atoms. iium.edu.my This chelation forms a stable four-membered ring with the metal center.
The coordination behavior of the morpholine-4-carbodithioate ligand can vary depending on the metal ion and reaction conditions. While it most commonly acts as a chelating ligand to a single metal center, it can also function as a bridging ligand. For instance, in a dinuclear zinc(II) complex, one morpholinyl dithiocarbamate (B8719985) anion acts as a chelating ligand to one zinc ion, while another bridges two zinc ions. nih.gov This demonstrates the ligand's flexibility to form not just mononuclear complexes but also more complex bimetallic or polymetallic structures. nih.gov The general formulas for these complexes are often M(SS)₂ for divalent metals like Cu(II) and Ni(II), and M(SS)₃ for trivalent metals such as Co(III) and Fe(III). iium.edu.my
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes involving the morpholine-4-carbodithioate ligand typically involves the reaction of an aqueous or alcoholic solution of the corresponding metal salt with the this compound salt. nih.govrsc.org These complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes
A wide array of transition metal complexes with the morpholine-4-carbodithioate ligand have been synthesized and studied. These include complexes of titanium(IV), vanadium(IV) (as the VO²⁺ ion), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II). rsc.org The general stoichiometry for many of these complexes is M(mdtc)n, where 'n' corresponds to the oxidation state of the metal. rsc.org
Spectroscopic techniques are crucial for characterizing these complexes.
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as the ν(C=N) and ν(C-S) stretching frequencies, provide insight into the bonding.
UV-Visible Spectroscopy reveals information about the electronic transitions within the complex, which helps in determining the geometry around the metal ion. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used for diamagnetic complexes to elucidate the structure of the ligand framework upon coordination. researchgate.net
Magnetic Susceptibility Measurements are employed to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion. rsc.orgnih.gov
For example, the synthesis of Cu(II) and Zn(II) morpholinyldithiocarbamato complexes involves the reaction of an aqueous solution of the metal salt with the ligand. nih.gov Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with a related triazole-thiol ligand have been prepared in an alcoholic medium. nih.gov
Main Group Metal Complexes
Complexes of main group metals with the morpholine-4-carbodithioate ligand have also been investigated. For instance, tin(II) dithiocarbamate complexes have been synthesized using sodium morpholine (B109124) dithiocarbamate as a precursor. researchgate.net The synthesis and characterization of these complexes often involve similar techniques to those used for transition metals. The resulting complexes can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, such as orthorhombic herzenbergite phase tin sulfide (SnS) nanoparticles. researchgate.net The characterization of these nanoparticles involves techniques like powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM). researchgate.net
Bimetallic and Polymetallic Systems
The morpholine-4-carbodithioate ligand's ability to act as a bridging ligand facilitates the formation of bimetallic and polymetallic systems. nih.gov A notable example is a dinuclear Zn(II) complex where each metal ion is bonded to two morpholinyl dithiocarbamate anions; one acts as a chelating ligand, and the other acts as a bridge between the two zinc ions. nih.gov
Structural Elucidation and Geometrical Analysis in Complexes
Studies have revealed a variety of coordination geometries for these complexes:
Octahedral Geometry: Iron(III) and cobalt(III) complexes typically exhibit an octahedral coordination geometry, often with trapped lattice solvent molecules. iium.edu.my
Square Planar Geometry: Nickel(II) and copper(II) complexes often adopt a square planar coordination geometry and crystallize without trapped solvent. iium.edu.my A specific mononuclear Cu(II) complex was found to have a four-coordinate distorted square planar geometry. nih.gov
Tetrahedral Geometry: In some cases, tetrahedral geometry is observed, for example, in certain Ni(II), Zn(II), Cd(II), and Sn(II) complexes with related ligands. nih.govresearchgate.net
Dinuclear Structures: As mentioned, a dinuclear Zn(II) complex has been structurally characterized, showcasing both chelating and bridging ligand behavior. nih.gov
The crystal structure of the parent salt, this compound, has also been determined, showing coordination polymers where the sodium center is coordinated to the dithiocarbamate moiety and water molecules. researchgate.net
Table 1: Geometries of Selected Metal Morpholine-4-carbodithioate Complexes
| Metal Ion | Oxidation State | Coordination Geometry | Reference |
| Iron | +3 | Octahedral | iium.edu.my |
| Cobalt | +3 | Octahedral | iium.edu.my |
| Nickel | +2 | Square Planar | iium.edu.my |
| Copper | +2 | Distorted Square Planar | iium.edu.mynih.gov |
| Zinc | +2 | Dinuclear (Tetrahedral) | nih.gov |
Electronic Structure and Bonding Investigations in Metal Carbodithioates
Understanding the electronic structure and bonding in metal carbodithioate complexes is essential for explaining their properties and reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations. usd.edu
The bonding in these complexes is primarily due to the strong electrostatic forces of attraction between the positive metal ions and the negative sulfur donor atoms of the dithiocarbamate ligand. rsc.org The delocalized electrons in the dithiocarbamate moiety contribute to the stability of the complexes. mdpi.com
For transition metal complexes, the d-orbitals of the metal play a crucial role in the bonding and electronic properties. usd.edu The near degeneracy of valence d-orbitals can sometimes lead to complex electronic structures. usd.edu Computational studies can provide insights into:
The nature of the metal-ligand bond, determining its covalent or ionic character. researchgate.net
The distribution of electron density and molecular orbitals.
The prediction of electronic spectra and magnetic properties.
The analysis of the electronic structure helps to rationalize the observed geometries and the reactivity of the complexes. For instance, the electronic properties govern the stability of different structural arrangements. nih.gov
Advanced Materials Science Applications Derived from Sodium Morpholine 4 Carbodithioate
Single-Source Precursors for Nanomaterial Synthesis
Sodium morpholine-4-carbodithioate is a highly effective ligand for the creation of single-source precursors (SSPs) for the synthesis of various nanomaterials, particularly metal sulfides, selenides, and tellurides. The principle of using SSPs lies in the controlled thermal decomposition of a single, well-defined molecular compound that contains all the necessary elements for the desired nanomaterial. This approach offers excellent control over the stoichiometry and morphology of the resulting nanoparticles.
The dithiocarbamate (B8719985) moiety of the molecule readily chelates with metal ions, forming stable metal-dithiocarbamate complexes. These complexes can then be subjected to thermolysis or solvothermal treatment to yield high-quality nanoparticles. For instance, tin(II) complexes derived from this compound have been successfully employed as single-source precursors for the synthesis of tin sulfide (B99878) (SnS) nanoparticles. researchgate.net Similarly, lead sulfide (PbS) nanoparticles have been prepared from lead(II) morpholine (B109124) dithiocarbamate complexes. researchgate.net
The versatility of this precursor extends beyond metal sulfides. Research has also demonstrated the use of morpholine-4-carbodithioate complexes of selenium and tellurium as single-source precursors for the synthesis of Se and Te nanomaterials with diverse morphologies. scilit.comiitkgp.ac.iniitkgp.ac.in The ability to synthesize a variety of nanomaterials by simply changing the metal center in the precursor complex highlights the significance of this compound in the rational design of nanomaterials.
| Precursor Complex | Resulting Nanomaterial | Synthesis Method | Reference |
|---|---|---|---|
| Tin(II) morpholine-4-carbodithioate | Tin Sulfide (SnS) | Thermolysis | researchgate.net |
| Lead(II) morpholine-4-carbodithioate | Lead Sulfide (PbS) | Not specified | researchgate.net |
| Selenium morpholine-4-carbodithioate | Selenium (Se) Nanostructures | Not specified | scilit.comiitkgp.ac.iniitkgp.ac.in |
| Tellurium morpholine-4-carbodithioate | Tellurium (Te) Nanostructures | Not specified | scilit.comiitkgp.ac.in |
Surface Functionalization and Immobilization Strategies
The reactive nature of the dithiocarbamate group in this compound makes it a valuable tool for surface functionalization and immobilization. The ability to anchor this molecule onto various surfaces opens up avenues for creating materials with tailored properties and functionalities.
One notable application is in the development of corrosion-inhibiting coatings. google.com The morpholine-4-carbodithioate moiety can be incorporated into coating formulations, where it can interact with metal surfaces to form a protective layer, thereby preventing corrosion. This demonstrates the compound's utility in modifying and protecting bulk material surfaces.
In a different context, this compound has been utilized as a chelating agent in fabric phase sorptive extraction. semanticscholar.org In this technique, the molecule is immobilized onto a fabric substrate. This functionalized fabric can then be used to selectively capture metal ions from a solution, showcasing the compound's ability to be anchored to a solid support while retaining its chelating properties. semanticscholar.org This principle is fundamental to many surface functionalization strategies aimed at creating sensors or separation media.
Furthermore, morpholine-4-carbodithioate has been investigated as a chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govacs.org This advanced polymerization technique allows for the synthesis of polymers with controlled molecular weights and architectures. By using morpholine-4-carbodithioate as a chain transfer agent, it is possible to grow polymer chains from surfaces, leading to the creation of polymer-functionalized materials with a high degree of precision.
| Application | Substrate/Matrix | Function of Morpholine-4-carbodithioate | Reference |
|---|---|---|---|
| Corrosion Inhibition | Metal Surfaces | Forms a protective layer | google.com |
| Fabric Phase Sorptive Extraction | Fabric | Immobilized chelating agent for metal ions | semanticscholar.org |
| RAFT Polymerization | Polymer Chains | Chain transfer agent for controlled polymer growth | nih.govacs.org |
Precursors for Catalytic Material Development
The metal complexes derived from this compound are not only precursors for nanomaterials but also hold significant promise in the development of novel catalytic materials. The electronic and steric properties of the morpholine-4-carbodithioate ligand can be fine-tuned by changing the metal center, leading to complexes with specific catalytic activities.
A significant finding in this area is the high catalytic activity of palladium(II) complexes of morpholine-4-carbodithioate in Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, and the high turnover frequencies observed with these catalysts underscore their potential in fine chemical production.
In another example, a novel oxovanadium(IV) complex, [bis(morpholine-4-carbodithioate)oxovanadium(IV)], has been synthesized and studied, indicating the exploration of this ligand system for various catalytic applications. latamjpharm.org The synthesis of a range of other metal complexes, including those of copper(II), zinc(II), cobalt(III), and manganese(III) with morpholine dithiocarbamate, has also been reported. nih.govsemanticscholar.org These complexes serve as a platform for investigating their potential as catalysts in a variety of chemical transformations.
Furthermore, the nanomaterials synthesized from these precursors can themselves exhibit catalytic properties. For example, the SnS nanoparticles produced from a tin(II) morpholine dithiocarbamate precursor have demonstrated photocatalytic activity in the degradation of brilliant green, an organic dye. researchgate.net This highlights a dual role for this compound: first as a precursor for the catalyst, and second, in defining the properties of the final catalytically active nanomaterial.
| Catalytic System | Catalytic Reaction | Key Finding | Reference |
|---|---|---|---|
| Palladium(II) morpholine-4-carbodithioate complex | Suzuki-Miyaura cross-coupling | High turnover frequencies | |
| [Bis(morpholine-4-carbodithioate)oxovanadium(IV)] | Not specified | Synthesis and investigation of a novel complex | latamjpharm.org |
| SnS nanoparticles (from a morpholine dithiocarbamate precursor) | Photocatalytic degradation of brilliant green | Demonstrated photocatalytic activity | researchgate.net |
| Cu(II), Zn(II), Co(III), Mn(III) morpholine dithiocarbamate complexes | Potential catalysts | Synthesis of a range of potential catalytic precursors | nih.govsemanticscholar.org |
Mechanistic Investigations of Chemical Processes Involving Sodium Morpholine 4 Carbodithioate
Mechanisms of Carbon Disulfide Dissociation from Dithiocarbamate (B8719985) Anions
The dissociation of carbon disulfide (CS₂) from dithiocarbamate anions, such as morpholine-4-carbodithioate, is a fundamental process, particularly under acidic conditions. Dithiocarbamates are generally stable in basic solutions but decompose in acidic environments. rsc.org This decomposition proceeds through the formation of an unstable dithiocarbamic acid intermediate. rsc.org
Key Mechanistic Steps:
Protonation: The dithiocarbamate anion is protonated in the presence of an acid (H⁺) to form morpholine-4-carbodithioic acid.
Intermediate Formation: Kinetic studies on analogous piperidine dithiocarbamates suggest the formation of a zwitterionic intermediate, which is facilitated by an intramolecular proton transfer from the sulfur to the nitrogen atom. nih.govacs.org
C-N Bond Cleavage: The protonation of the nitrogen atom weakens the carbon-nitrogen (C-N) bond, leading to its cleavage. nih.govresearchgate.net
Product Formation: This cleavage results in the release of carbon disulfide (CS₂) and the protonated morpholine (B109124) cation. rsc.org
The rate of this decomposition is highly dependent on pH. nih.govacs.org Studies on a series of piperidine dithiocarbamate analogues, including one with an oxygen heteroatom like morpholine, have shown that the decomposition is specifically catalyzed by acid. nih.gov The heteroatom can provide anchimeric assistance through a boat conformation of the ring, influencing the reaction rate. nih.govacs.org
The pH-rate profiles for the acid cleavage of similar dithiocarbamates typically show a bell-shaped curve, allowing for the calculation of kinetic parameters such as the acid dissociation constants (pKa) of the dithiocarbamic acid and its conjugate acid. nih.govacs.orgresearchgate.net
Table 1: Kinetic Parameters for the Acid Decomposition of Piperidine Dithiocarbamate Analogues Data extracted from studies on structurally similar compounds to illustrate the principles governing dithiocarbamate decomposition.
| Parameter | Description | Typical Value Range |
| pKa | Acid dissociation constant of the dithiocarbamic acid | 2.5 - 3.5 |
| pK+ | Acid dissociation constant of the conjugate acid of the dithiocarbamate | -1.0 to -3.0 |
| kH (M⁻¹s⁻¹) | Specific acid catalysis rate constant | Varies significantly with amine basicity |
This acid-catalyzed dissociation is a critical characteristic of sodium morpholine-4-carbodithioate, underpinning its reactivity and its role as a potential source of CS₂. acs.orgresearchgate.net
Elucidation of Reaction Pathways in Catalytic Systems
This compound primarily functions in catalytic systems as a ligand that forms stable complexes with various transition metals. These metal dithiocarbamate complexes are the true catalytic species, demonstrating activity in a range of organic transformations. nih.gov The dithiocarbamate ligand, acting as a bidentate chelator through its two sulfur atoms, can stabilize metals in various oxidation states, a key feature for catalytic redox cycles. nih.gov
One notable application is in A³ coupling reactions (aldehyde-alkyne-amine) for the synthesis of propargylamines. nih.gov For instance, a catalyst using a magnetic dithiocarbamate was effective in the reaction between phenylacetylene, benzaldehyde, and morpholine. nih.gov The proposed mechanism for such reactions involves:
Formation of an iminium ion from the aldehyde and amine.
Activation of the alkyne's C-H bond by the metal complex.
Nucleophilic attack of the activated alkyne on the iminium ion to form the product.
Metal dithiocarbamate complexes are also explored as single-source precursors for synthesizing metal sulfide (B99878) nanoparticle catalysts. researchgate.net The thermal decomposition of these complexes yields well-defined metal sulfide phases that can be catalytically active for processes like CO₂ reduction. researchgate.net
A generalized catalytic cycle for a reaction catalyzed by a metal morpholine-4-carbodithioate complex, [M(S₂CN(CH₂)₄O)ₙ], can be depicted as follows:
Substrate Coordination: The reactant molecule(s) coordinate to the metal center of the complex.
Transformation: The coordinated substrate undergoes chemical transformation (e.g., oxidation, reduction, bond formation). This step may involve changes in the metal's oxidation state.
Product Release: The product molecule dissociates from the metal center.
Catalyst Regeneration: The metal complex returns to its initial state, ready to begin a new cycle.
While morpholine-based organocatalysts are known, their reactivity is often lower than pyrrolidine or piperidine analogues due to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity of the corresponding enamines. frontiersin.orgnih.gov However, when incorporated into a metal complex, the electronic properties of the morpholine-4-carbodithioate ligand are crucial for tuning the catalytic activity of the metal center.
Table 2: Metal Complexes of Morpholine-4-carbodithioate and Potential Catalytic Applications
| Metal | Complex Formula Example | Potential Catalytic Application |
| Iron (Fe) | Fe(S₂CN(CH₂)₄O)₃ | Redox catalysis, CO₂ reduction (as precursor) |
| Copper (Cu) | Cu(S₂CN(CH₂)₄O)₂ | Coupling reactions (e.g., A³ coupling) |
| Palladium (Pd) | Pd(S₂CN(CH₂)₄O)₂ | Cross-coupling reactions |
| Ruthenium (Ru) | Ru(S₂CN(CH₂)₄O)₃ | Hydrogenation, transfer hydrogenation |
Degradation Pathways and Metabolite Identification in Environmental Contexts
The environmental fate of this compound is determined by the degradation of its constituent parts: the morpholine cation and the dithiocarbamate anion. In the environment, particularly under neutral to acidic pH, the compound is expected to first dissociate into morpholine and carbon disulfide, as detailed in section 4.1. Subsequently, these two components follow separate degradation pathways.
Morpholine Degradation:
Morpholine is a xenobiotic compound that is biodegradable by specific microorganisms, most notably strains of the genus Mycobacterium. nih.govresearchgate.netresearchgate.net Several studies have elucidated the metabolic pathway of morpholine degradation. The process is initiated by an inducible enzyme system involving a cytochrome P-450 monooxygenase, which catalyzes the initial ring cleavage. nih.govmtak.hu
The established degradation pathway proceeds through several key intermediates: nih.govresearchgate.net
The initial step is the cleavage of a C-N bond in the morpholine ring. researchgate.netmtak.hu
This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate and subsequently glycolate. nih.gov
These smaller molecules can then enter central metabolic pathways to be fully mineralized. researchgate.net The ultimate end products of complete biodegradation are ammonia, carbon dioxide, and water. mtak.humtak.hu
Mycobacterium sp. strain RP1, for example, has been shown to utilize morpholine as its sole source of carbon, nitrogen, and energy. nih.gov The degradation of 10 mM morpholine by this strain was observed to be complete within approximately 50 hours, with the concurrent accumulation of ammonia in the medium. nih.gov
Dithiocarbamate/CS₂ Fate:
The carbodithioate portion decomposes into carbon disulfide (CS₂). CS₂ is a volatile and reactive compound. In the environment, it can be subject to various abiotic and biotic transformations, including oxidation to carbonyl sulfide (COS) and eventually to sulfate.
Table 3: Key Metabolites and Enzymes in the Biodegradation of the Morpholine Moiety
| Metabolite/Intermediate | Identification Method | Key Enzyme Involved |
| 2-(2-aminoethoxy)acetate | ¹H NMR Spectroscopy | Cytochrome P-450 Monooxygenase |
| Glycolate | ¹H NMR Spectroscopy | Downstream metabolic enzymes |
| Ammonia | Chemical Assay | Deaminases |
The environmental degradation of this compound is thus a two-fold process, initiated by its dissociation. The morpholine component is susceptible to microbial degradation, while the dithiocarbamate component releases carbon disulfide into the environment. nih.govresearchgate.netmtak.hu
Analytical Chemistry: Methodological Advancements and Applications of Sodium Morpholine 4 Carbodithioate
Electrochemical Characterization and Sensing Methodologies
Electrochemical methods offer high sensitivity, rapid response, and cost-effectiveness for analytical determinations. nih.gov While specific electrochemical sensors fabricated directly with sodium morpholine-4-carbodithioate as the primary recognition element are not extensively detailed in recent literature, the principles of using such chelating agents in electrochemical systems are well-established. Dithiocarbamates, as a class, are employed in the development of non-enzymatic electrochemical sensors, which rely on the direct electrochemical activity of the analyte on a modified electrode surface. nih.gov
The general approach involves modifying an electrode, such as a carbon paste electrode (CPE), with a compound that can selectively interact with the target analyte. nih.govmdpi.com The formation of a metal-MDTC complex on or near the electrode surface would alter the electrochemical response, allowing for quantification. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used to measure the resulting changes in current or potential. nih.govmdpi.comresearchgate.net The high sensitivity of these techniques can lead to very low limits of detection (LOD). nih.govnih.gov For instance, the development of electrochemical sensors for other analytes has achieved detection limits in the nanomolar (nM) to femtomolar (fM) range. nih.gov The stability and reproducibility of such sensors are critical performance metrics that enable their application in analyzing complex samples. mdpi.com
The potential application of MDTC in electrochemical sensing lies in its ability to pre-concentrate metal ions onto the electrode surface through chelation, thereby amplifying the electrochemical signal. This strategy is particularly useful for trace metal analysis in environmental and biological samples.
Chromatographic Separation and Detection Techniques
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of dithiocarbamates and their metal complexes. nih.gov this compound is used as a pre-column or in-situ chelating agent to form stable, neutral complexes with metal ions, which can then be separated and quantified. nih.gov
A widely adopted method involves the separation of metal-MDTC chelates on a reverse-phase C18 column. researchgate.net The mobile phase typically consists of an organic solvent mixture, such as acetonitrile and water, which allows for the efficient separation of different metal complexes. researchgate.net Detection is commonly achieved using a UV-Vis detector set at a wavelength where the complexes exhibit strong absorbance. researchgate.net For example, chromium-MDTC complexes are often detected at a wavelength of 320 nm. researchgate.net
This chromatographic approach has been successfully applied to the speciation of chromium, where different complexes formed by Cr(III) and Cr(VI) are separated and quantified. nih.gov The stability of the MDTC chelates is crucial for accurate analysis, and researchers have optimized conditions such as pH and temperature to ensure complete complex formation before chromatographic separation. nih.gov Beyond chromium, this methodology is applicable to other transition metals that form stable complexes with MDTC. rsc.org The use of HPLC allows for the separation of complex mixtures of dithiocarbamates, which is essential for residue analysis in food and environmental samples. nih.govrsc.org
| Parameter | Condition | Source(s) |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Column | Reverse Phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | researchgate.net |
| Detection | UV at 320 nm | researchgate.net |
| Analyte | Metal-MDTC Chelates (e.g., Chromium) | nih.gov |
Spectroscopic Analytical Methodologies for Compound Characterization
Spectroscopic techniques are indispensable for the fundamental characterization of this compound and its metal complexes. Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary methods used.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the synthesis and structure of the morpholine-4-carbodithioate (MDTC) ligand. The IR spectrum of MDTC displays characteristic absorption bands that correspond to specific vibrational modes of its functional groups. Key identifying peaks include the C=S stretching band, which is typically observed around 1083 cm⁻¹, and the C-N and C-O stretching bands, which appear at approximately 1437 cm⁻¹ and 1164 cm⁻¹, respectively. The presence and position of these bands provide definitive evidence for the formation of the dithiocarbamate (B8719985) moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to study the electronic transitions within the metal-MDTC complexes and serves as the basis for their detection in chromatographic methods. libretexts.org When MDTC chelates with a transition metal ion, the resulting complex exhibits characteristic absorption bands in the UV-Vis region. researchgate.net The trivalent chromium complex with MDTC, for instance, forms an octahedral complex of a greenish-yellow color and shows a maximum absorbance at 320 nm. researchgate.net The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the metal ion and the geometry of the complex. rsc.orgiium.edu.my This technique is not only used for quantification but also to investigate the nature of the metal-ligand bonding. reddit.com
| Spectroscopic Technique | Application | Key Findings | Source(s) |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Structural Confirmation of MDTC | C=S stretch (~1083 cm⁻¹), C-N stretch (~1437 cm⁻¹), C-O stretch (~1164 cm⁻¹) | |
| UV-Visible (UV-Vis) Spectroscopy | Quantification and Electronic Structure Analysis | λmax for Cr(III)-MDTC complex at 320 nm | researchgate.net |
Applications in Metal Ion Speciation and Quantification
One of the most significant analytical applications of this compound is in the speciation and quantification of metal ions. Speciation analysis, which involves determining the different physicochemical forms of an element, is critical because the toxicity and bioavailability of metals are highly dependent on their oxidation state. nih.gov
This compound acts as a powerful chelating agent that reacts differently with various metal species, enabling their separation and subsequent quantification. nih.gov The most prominent application is the speciation of chromium. nih.govresearchgate.net Cr(III), an essential nutrient, and Cr(VI), a toxic and carcinogenic species, can be determined simultaneously using MDTC. nih.gov At an acidic pH of 4.0, MDTC forms a single, stable complex with Cr(III), identified as Cr(MDTC)₃. researchgate.net In contrast, Cr(VI) forms two different complexes, Cr(MDTC)₂(OMDTC) and Cr(MDTC)₃, where OMDTC is an oxidized form of the ligand. researchgate.net This difference in complex formation allows for their separation by HPLC and individual quantification.
To enhance the sensitivity of these methods, preconcentration techniques are often employed. Fabric Phase Sorptive Extraction (FPSE) has been successfully coupled with HPLC-UV for the analysis of chromium species. researchgate.net In this method, the metal-MDTC chelates are first extracted from the aqueous sample onto a sorbent-coated fabric, which concentrates the analytes before they are eluted and injected into the HPLC system. This combination of selective chelation, efficient preconcentration, and chromatographic separation has achieved very low limits of detection for chromium species, in the range of nanograms per milliliter (ng/mL) or parts per billion (ppb). nih.govresearchgate.net
The application of MDTC is not limited to chromium. It has been used to prepare and characterize complexes of numerous other metal ions, including copper(II), nickel(II), cobalt(III), iron(III), zinc(II), and cadmium(II), indicating its broad utility for the determination of various heavy metals. rsc.orgiium.edu.my
| Metal Ion | Application | Method | Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|
| Cr(III) | Speciation & Quantification | FPSE-HPLC-UV | 0.001 ng/mL | researchgate.net |
| Cr(VI) | Speciation & Quantification | FPSE-HPLC-UV | 0.003 ng/mL | researchgate.net |
| Cr(III) | Speciation & Quantification | Modified Silica Fiber-HPLC | 0.7 ng/mL | nih.gov |
| Cr(VI) | Speciation & Quantification | Modified Silica Fiber-HPLC | 0.2 ng/mL | nih.gov |
Compound Index
| Compound Name | Abbreviation |
|---|---|
| This compound | MDTC |
| Acetonitrile | - |
| Chromium | Cr |
| Copper | Cu |
| Nickel | Ni |
| Cobalt | Co |
| Iron | Fe |
| Zinc | Zn |
| Cadmium | Cd |
Biological Activity and Mechanistic Pathways in in Vitro Research of Sodium Morpholine 4 Carbodithioate Complexes
Antineoplastic and Antiproliferative Mechanistic Studies
Complexes of morpholine-4-carbodithioate have demonstrated significant potential as anticancer agents in various in vitro studies. The cytotoxic effects of these compounds are often attributed to the synergistic action between the morpholine (B109124) dithiocarbamate (B8719985) ligand and the coordinated metal ion.
Research has shown that metal complexes of morpholine dithiocarbamate are an area of focus in the development of novel anticancer drugs. nih.gov The presence of a morpholine ring in the structure of some dithiocarbamates has been found to enhance their cell-inhibiting properties. nih.gov The mechanism of action for these metal dithiocarbamate complexes is thought to be analogous to that of the well-known anticancer drug, cisplatin, involving strong and irreversible binding to DNA. nih.gov This interaction with DNA can disrupt its replication and transcription, ultimately leading to apoptosis or cell death in cancer cells.
Studies on specific metal complexes, such as those involving copper (II) and zinc (II), have highlighted their promising anticancer activities. nih.gov For instance, zinc dithiocarbamate complexes have been observed to induce morphological changes in cancer cells, indicative of apoptosis. nih.gov The anticancer potential of these complexes is often dependent on the specific metal ion involved and the cancer cell line being tested.
The cytotoxic activity of morpholine-substituted quinazoline (B50416) derivatives has also been investigated, revealing that these compounds can inhibit cell proliferation by arresting the cell cycle in the G1 phase and inducing apoptosis. This suggests that the morpholine moiety can be a key pharmacophore in the design of new anticancer drugs.
Table 1: In Vitro Anticancer Activity of Selected Morpholine-Containing Complexes
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-based Schiff base silver complex | MCF-7 (Breast) | Lower than other tested metal complexes | nih.gov |
| Morpholine-based Schiff base silver complex | MDA-MB-231 (Breast) | Lower than other tested metal complexes | nih.gov |
| Morpholine-based Schiff base silver complex | PC-3 (Prostate) | Lower than other tested metal complexes | nih.gov |
| Morpholine substituted quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 | nih.gov |
| Morpholine substituted quinazoline (AK-3) | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |
| Morpholine substituted quinazoline (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |
| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | nih.gov |
| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |
| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Efficacy and Underlying Mechanisms of Action
Complexes of sodium morpholine-4-carbodithioate and related morpholine derivatives have been shown to possess significant antimicrobial properties, with activities observed against both bacteria and fungi.
Antibacterial Action and Resistance Modulation
The antibacterial activity of morpholine-containing compounds has been demonstrated against a range of bacterial strains. For example, N-acyl-morpholine-4-carbothioamides have shown notable activity against both Gram-positive and Gram-negative bacteria. In silico studies suggest that these compounds may act by inhibiting RNA, thereby disrupting essential cellular processes in bacteria. nih.govnih.gov
Furthermore, certain morpholine derivatives have been investigated for their ability to modulate antibiotic resistance. Some morpholine-containing 5-arylideneimidazolones have been shown to enhance the efficacy of conventional antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism involves the interaction of these compounds with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance. nih.gov
Table 2: In Vitro Antibacterial Activity of N-acyl-morpholine-4-carbothioamides
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 5j | Staphylococcus aureus | 10.50 |
| Ampicillin (Reference) | Staphylococcus aureus | - |
Zone of inhibition indicates the area where bacterial growth is prevented by the compound.
Antifungal Mechanistic Investigations
The antifungal activity of morpholine derivatives is a well-documented area of research. The mechanism of action for the morpholine class of antifungals, such as fenpropimorph (B1672530) and amorolfine, involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. nih.gov
Studies on metal complexes of morpholine dithiocarbamates have also revealed promising antifungal activities, particularly with zinc and copper complexes. nih.gov Research on N-acyl-morpholine-4-carbothioamides has demonstrated their efficacy against various fungal strains, with some compounds showing higher activity than the standard antifungal drug amphotericin B. nih.govnih.gov For instance, one derivative exhibited a significant zone of inhibition against Fusarium solani. nih.govnih.gov
Table 3: In Vitro Antifungal Activity of N-acyl-morpholine-4-carbothioamides
| Compound | Fungal Strain | Zone of Inhibition (mm) |
| 5j | Fusarium solani | 18.20 |
| Amphotericin B (Reference) | Fusarium solani | - |
Zone of inhibition indicates the area where fungal growth is prevented by the compound.
Anti-inflammatory Pathways and Cellular Signaling Modulation
While direct studies on the anti-inflammatory activity of this compound complexes are limited, research on related morpholine derivatives provides insights into potential mechanistic pathways. The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key enzymes involved in the inflammatory cascade.
One significant pathway is the inhibition of nitric oxide synthase (NOS). Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Studies on morpholine-capped β-lactam derivatives have shown their ability to act as potent inhibitors of human iNOS, suggesting a mechanism for their anti-inflammatory action. nih.gov
Another critical target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Research on 2-hydroxy-2-substituted morpholine derivatives has demonstrated their ability to inhibit both COX-1 and COX-2, indicating that this is another plausible anti-inflammatory mechanism for morpholine-containing compounds. researchgate.net The inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Other Biologically Relevant Activities and Associated Mechanistic Insights
Beyond their antineoplastic, antimicrobial, and anti-inflammatory properties, complexes of morpholine-4-carbodithioate and its derivatives have been explored for other biological activities.
Antioxidant Activity: Several studies have reported the antioxidant potential of morpholine-containing compounds. N-acyl-morpholine-4-carbothioamides, for example, have exhibited excellent antioxidant properties in vitro. nih.govnih.gov This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases. The mechanism of antioxidant action likely involves the scavenging of free radicals, thereby preventing cellular damage.
Enzyme Inhibition: The ability of this compound to inhibit certain enzymes has been noted. It has been shown to bind to human carbonic anhydrase II with a notable inhibitory potency. nih.gov This suggests potential applications in conditions where carbonic anhydrase activity is dysregulated.
The diverse biological activities of this compound complexes underscore their potential as scaffolds for the development of new therapeutic agents. The ability to modulate their properties by varying the metal center provides a valuable strategy for fine-tuning their biological effects and exploring their full therapeutic potential.
Q & A
Q. What are the standard methods for synthesizing sodium morpholine-4-carbodithioate, and how can purity be optimized?
this compound is synthesized via the reaction of morpholine with carbon disulfide in the presence of a base (e.g., sodium hydroxide). Key steps include:
- Controlled addition of carbon disulfide to morpholine under inert conditions to avoid side reactions.
- Purification via recrystallization from ethanol-chloroform mixtures to achieve >95% purity .
- Characterization using FT-IR (peaks at 1460 cm⁻¹ for C=S and 1228 cm⁻¹ for C-N) and ¹H NMR (δ 3.48–4.42 ppm for morpholine protons) .
Q. How can the crystal structure of this compound derivatives be reliably determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Use SHELX programs (e.g., SHELXL for refinement) to resolve structures, ensuring thermal ellipsoids are drawn at 50% probability levels .
- Analyze intermolecular interactions (e.g., C–H···S hydrogen bonds, π-π stacking) using ORTEP-3 for visualization .
- Example parameters: Monoclinic P2₁/c space group with a = 11.182 Å, b = 19.660 Å, c = 7.459 Å .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods to avoid inhalation; the compound reacts with HS-groups in enzymes, posing toxicity risks .
- Store in airtight containers away from moisture to prevent decomposition .
- Emergency protocols: Immediate skin washing with soap/water and medical consultation for accidental exposure .
Advanced Research Questions
Q. How can this compound be incorporated into coordination complexes, and what analytical methods validate their structures?
- Synthesize bismuth(III) complexes by reacting BiI₃ with this compound and phenanthroline in acetonitrile. Yield: 82% .
- Validate via elemental analysis (e.g., C 34.45%, H 3.37%) and SCXRD, identifying Bi–S bond lengths (~2.6–2.8 Å) and octahedral geometry .
Q. What strategies resolve contradictions in biological activity data for dithiocarbamate derivatives?
- Cross-validate antibacterial assays (e.g., disc diffusion vs. MIC methods) to account for solubility variations .
- Use molecular docking to correlate C–S bond flexibility with enzyme inhibition (e.g., HS-group targeting in Staphylococcus aureus) .
- Address false negatives by testing under anaerobic conditions, as some dithiocarbamates require redox-active environments .
Q. How does this compound function in RAFT polymerization, and what parameters control polymer dispersity?
- Acts as a chain-transfer agent (CTA) in N-vinyl pyrrolidone polymerization. Optimal conditions: [Monomer]/[CTA] = 100:1, [CTA]/[AIBN] = 5:1, 60°C .
- Control dispersity (Đ < 1.2) by adjusting reaction time and temperature. Activation energy (Eₐ) = 31.02 kJ/mol .
- Monitor via GPC and ¹H NMR to confirm end-group fidelity .
Q. What computational tools predict the conformational stability of morpholine-4-carbodithioate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
